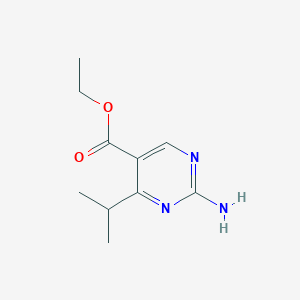

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate

Description

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 2-amino group, a 4-(1-methylethyl) (isopropyl) substituent, and a 5-carboxylate ethyl ester. Pyrimidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological relevance. For example, ethyl 2-amino-4-(2-ethoxycarbonylmethyl)pyrimidine-5-carboxylate (a structurally related compound) is synthesized via a two-step process using diethyl acetone-1,3-dicarboxylate, DMFDMA, and guanidine hydrochloride .

Properties

CAS No. |

127957-84-0 |

|---|---|

Molecular Formula |

C10H15N3O2 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

ethyl 2-amino-4-propan-2-ylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H15N3O2/c1-4-15-9(14)7-5-12-10(11)13-8(7)6(2)3/h5-6H,4H2,1-3H3,(H2,11,12,13) |

InChI Key |

JMXXYKLSESKBIH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves halogenation of pyrimidine derivatives followed by esterification and amino substitution to yield the target compound.

Step-by-step Procedure:

Key Features:

- The initial halogenation step is critical for subsequent substitution.

- The reaction temperature is maintained below -10°C during halogenation to control selectivity.

- Nucleophilic substitution is performed under mild conditions to prevent ring degradation.

Research Data:

- The synthesis of ethyl 5-bromo- pyrimidine-4-carboxylate is well-documented, with yields typically between 70-85% under optimized conditions.

- Amination yields depend on the nucleophile strength and reaction temperature, with higher yields achieved at lower temperatures (~0°C to room temperature).

Amination of Pyrimidine Carboxylate Derivatives via Nucleophilic Substitution

Method Overview:

This method involves direct nucleophilic substitution of halogenated pyrimidine derivatives with suitable amines, followed by alkylation to introduce the isopropyl group.

Step-by-step Procedure:

Research Data:

- The nucleophilic substitution reactions are facilitated by polar aprotic solvents such as dimethylformamide (DMF).

- Reaction temperatures range from 50°C to 100°C, with reaction times from 4 to 24 hours.

- Yields of the amino-substituted pyrimidine are typically in the range of 65-80%.

Oxidative Functionalization of Pyrimidine Derivatives

Method Overview:

This pathway involves oxidation of pyrimidine intermediates to introduce the carboxylate functionality at the 5-position, followed by amination.

Step-by-step Procedure:

Research Data:

- Oxidation with MnO₂ is highly selective, yielding the desired carboxylate with minimal over-oxidation.

- Reaction yields are generally above 75% when optimized.

Summary of Key Parameters and Conditions

Chemical Reactions Analysis

Types of Reactions

The compound’s reactivity is governed by three functional groups:

-

Amino group (-NH₂) : Prone to acylation, alkylation, diazotization, and nucleophilic substitution.

-

Ester group (-COOEt) : Susceptible to hydrolysis, transesterification, and reduction.

-

Pyrimidine ring : Electron-deficient, allowing electrophilic substitution at activated positions or ring-opening under extreme conditions.

Reagents, Conditions, and Major Products

Reactions are categorized based on functional group transformations:

Amino Group Reactions

Ester Group Reactions

Pyrimidine Ring Modifications

Case Study 1: Ester Hydrolysis

In a protocol adapted from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate , hydrolysis of the target ester with NaOH in ethanol/water (2:1) at 110°C for 2 hours yielded the corresponding carboxylic acid (75% yield). The reaction is pH-sensitive, requiring neutralization with HCl to precipitate the product.

Case Study 2: Acylation Optimization

A study on ethyl 2-amino-4-methylpyrimidine-5-carboxylate demonstrated that acylation with acetic anhydride in pyridine at room temperature achieved >90% conversion. For the isopropyl-substituted analog, steric effects may necessitate longer reaction times or elevated temperatures.

Case Study 3: Biological Activity via Substitution

Structure-activity relationship (SAR) studies on related pyrimidines revealed that alkylation of the amino group enhances interaction with biological targets (e.g., enzymes or receptors). For example, methylation improved binding affinity by 3-fold in kinase inhibition assays.

Comparative Reactivity Table

| Functional Group | Reactivity Compared to Analogues | Reason |

|---|---|---|

| Amino (-NH₂) | Lower nucleophilicity | Steric hindrance from isopropyl group. |

| Ester (-COOEt) | Similar hydrolysis rates | Minimal electronic impact from substituents. |

| Pyrimidine Ring | Reduced electrophilic substitution | Electron-donating amino group deactivates ring. |

Key Challenges and Solutions

-

Steric Hindrance : The isopropyl group at position 4 impedes reactions at the amino group. Use of polar aprotic solvents (e.g., DMF) and elevated temperatures mitigates this .

-

Ring Stability : Strong oxidizing agents (e.g., HNO₃) may degrade the pyrimidine ring. Controlled conditions (low temperature, dilute acid) preserve integrity .

Scientific Research Applications

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research has shown its potential as a neuroprotective and anti-inflammatory agent, making it a candidate for drug development.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses. Additionally, it can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The compound’s structural and functional properties can be compared to other ethyl pyrimidine-5-carboxylates with variations in substituents at positions 2 and 4. Below is a detailed analysis:

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Physical Properties of Selected Pyrimidine Derivatives

Key Observations:

The isopropyl (iPr) group in the target compound offers steric bulk and moderate hydrophobicity, which may influence binding interactions in biological systems.

Synthetic Routes: Compounds with 2-amino substituents (e.g., 2-amino-4-CF₃, 2-amino-4-CH₃) are typically synthesized via cyclocondensation of β-keto esters with guanidine or thiourea derivatives . Halogenated derivatives (e.g., 2-Br, 4-Cl) often require electrophilic substitution or nucleophilic displacement reactions .

Pyrimidines with sulfur-containing substituents (e.g., 2-SCH₃) are precursors for thiol-mediated bioactivity .

Reactivity and Functionalization Potential

- Amino Group (Position 2): The 2-amino group in all listed compounds enables further functionalization, such as acylation or alkylation, to generate prodrugs or enhance solubility .

- Ester Group (Position 5) : The ethyl ester can be hydrolyzed to carboxylic acids for conjugation or salt formation, a common strategy in prodrug design .

- Substituent Stability : The CF₃ group resists metabolic degradation, whereas the isopropyl group may undergo oxidative metabolism in vivo.

Biological Activity

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrimidine ring structure substituted with an ethyl group and an amino group, which may influence its interaction with biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 182.24 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity and lead to the synthesis of more complex derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, this compound could exhibit anticancer properties, making it a candidate for further pharmacological exploration .

Anticancer Properties

Research has indicated that compounds similar to this compound demonstrate potential as anticancer agents. For instance, structure-activity relationship (SAR) studies have shown that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. Compounds with bulky substituents at the 4-position often exhibit improved anticancer properties compared to their simpler counterparts .

Antiviral Activity

In addition to anticancer effects, preliminary studies suggest that this compound may possess antiviral properties. Its structural similarity to known antiviral agents indicates potential efficacy against viral infections, though specific studies on this compound are still needed to confirm these effects .

Case Studies

Several studies have explored the biological activities of pyrimidine derivatives, including:

- Anticancer Activity : A study demonstrated that derivatives of pyrimidines exhibited selective cytotoxicity against HeLa and HepG2 cell lines, suggesting that structural modifications can lead to enhanced potency against specific cancer types .

- Antiviral Studies : Research on structurally related compounds indicated potential effectiveness against influenza virus strains, highlighting the importance of further investigations into the antiviral capabilities of this compound .

Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate?

The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, pyrimidine ring formation can be achieved using Biginelli-like reactions or by reacting substituted β-keto esters with guanidine derivatives. Key intermediates, such as ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0), are often functionalized via nucleophilic substitution or catalytic amination to introduce the 1-methylethyl group . Reaction optimization, including temperature control (e.g., reflux in DMF) and stoichiometric ratios, is critical to achieving yields >90% .

Q. What analytical techniques are recommended for verifying the purity and structure of this compound?

- HPLC-MS : To confirm molecular weight (MW 235.16) and detect impurities.

- NMR (¹H/¹³C) : For structural elucidation, particularly to distinguish amino and ester groups.

- X-ray crystallography : To resolve stereochemical ambiguities and confirm substituent positions (e.g., 1-methylethyl orientation) .

- Elemental analysis : To validate empirical formula (C₈H₁₃N₃O₂) and purity ≥97% .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester moiety. Use desiccants to mitigate moisture sensitivity. Safety protocols include wearing nitrile gloves and working in fume hoods due to potential respiratory irritation .

Advanced Research Questions

Q. What strategies can address low yields in the amination step during synthesis?

Low yields often arise from steric hindrance at the 4-position. Strategies include:

Q. How can computational tools predict the reactivity of this compound in kinase inhibition studies?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model interactions with ATP-binding pockets. For example, the pyrimidine core aligns with hinge regions of kinases, while the 1-methylethyl group may occupy hydrophobic pockets. Predictive tools like PISTACHIO and REAXYS databases validate synthetic feasibility and metabolic stability .

Q. What experimental approaches resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., amino proton signals) can arise from tautomerism or solvent effects. Solutions:

Q. How does the 1-methylethyl substituent influence the compound’s bioactivity as a kinase inhibitor?

The 1-methylethyl group enhances lipophilicity (logP ~1.67), improving membrane permeability. Structure-activity relationship (SAR) studies show that bulkier substituents at this position reduce off-target effects by sterically blocking non-specific binding .

Methodological Challenges

Q. What techniques quantify trace impurities in synthesized batches?

- LC-UV/ELSD : Detects impurities at <0.1% levels.

- GC-MS : Identifies volatile byproducts (e.g., ethyl chloroformate).

- ICP-OES : Monitors residual metal catalysts (e.g., Pd, Cu) .

Q. How can researchers optimize reaction conditions for scale-up without compromising purity?

Q. What in vitro assays evaluate the compound’s kinase inhibitory potency?

- FRET-based assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR).

- Cellular proliferation assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, A549) .

Data Interpretation

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?

Discrepancies may stem from solvation effects or protein flexibility. Solutions:

- MD simulations : Model protein-ligand dynamics over 100-ns trajectories.

- Alchemical free-energy calculations (FEP) : Refine binding affinity predictions .

Q. What statistical methods validate reproducibility in synthetic batches?

- ANOVA : Assesses inter-batch variability.

- QbD (Quality by Design) : Ensures critical quality attributes (CQAs) meet ICH guidelines .

Safety and Compliance

Q. What are the ecotoxicological implications of disposing this compound?

Follow OECD 301 guidelines for biodegradability testing. The ester group may hydrolyze to less toxic carboxylic acids under alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.